molecular formula C19H27F3N2O B3817688 7-(2-methoxyethyl)-2-[2-(trifluoromethyl)benzyl]-2,7-diazaspiro[4.5]decane

7-(2-methoxyethyl)-2-[2-(trifluoromethyl)benzyl]-2,7-diazaspiro[4.5]decane

Cat. No. B3817688
M. Wt: 356.4 g/mol
InChI Key: ZOOMWBZDPDNZNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(2-methoxyethyl)-2-[2-(trifluoromethyl)benzyl]-2,7-diazaspiro[4.5]decane, also known as TASP0433864, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the spirocyclic piperidine class of compounds and has been shown to possess a wide range of pharmacological activities.

Mechanism of Action

The exact mechanism of action of 7-(2-methoxyethyl)-2-[2-(trifluoromethyl)benzyl]-2,7-diazaspiro[4.5]decane is not fully understood, but it is believed to act as a selective antagonist of the sigma-1 receptor. The sigma-1 receptor is a molecular chaperone that is involved in a wide range of physiological processes, including pain transmission, mood regulation, and neuroprotection. By blocking the sigma-1 receptor, this compound may modulate these processes and produce its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to produce a range of biochemical and physiological effects, including modulation of neurotransmitter release, inhibition of inflammatory cytokine production, and attenuation of oxidative stress. These effects are thought to underlie its analgesic, anxiolytic, and antidepressant properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of 7-(2-methoxyethyl)-2-[2-(trifluoromethyl)benzyl]-2,7-diazaspiro[4.5]decane is its potent and selective activity at the sigma-1 receptor. This makes it a valuable tool for studying the role of the sigma-1 receptor in various physiological processes. However, one limitation of this compound is its relatively low solubility, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for research on 7-(2-methoxyethyl)-2-[2-(trifluoromethyl)benzyl]-2,7-diazaspiro[4.5]decane, including:
1. Investigation of its potential therapeutic applications in other neurological and psychiatric disorders, such as schizophrenia and Alzheimer's disease.
2. Development of more potent and selective sigma-1 receptor antagonists based on the structure of this compound.
3. Exploration of the role of the sigma-1 receptor in other physiological processes, such as autophagy and mitochondrial function.
4. Investigation of the potential interactions between this compound and other drugs or neurotransmitters.
5. Development of new methods for administering this compound to increase its solubility and bioavailability.
In conclusion, this compound is a promising compound with a wide range of potential therapeutic applications. Its potent and selective activity at the sigma-1 receptor makes it a valuable tool for studying the role of this receptor in various physiological processes. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of neurological and psychiatric disorders.

Scientific Research Applications

7-(2-methoxyethyl)-2-[2-(trifluoromethyl)benzyl]-2,7-diazaspiro[4.5]decane has been extensively studied for its potential therapeutic applications, particularly in the treatment of neuropathic pain, anxiety, and depression. It has been shown to have potent analgesic effects in animal models of neuropathic pain, and its anxiolytic and antidepressant effects have also been demonstrated in preclinical studies.

properties

IUPAC Name

9-(2-methoxyethyl)-2-[[2-(trifluoromethyl)phenyl]methyl]-2,9-diazaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27F3N2O/c1-25-12-11-23-9-4-7-18(14-23)8-10-24(15-18)13-16-5-2-3-6-17(16)19(20,21)22/h2-3,5-6H,4,7-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOOMWBZDPDNZNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCCC2(C1)CCN(C2)CC3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-(2-methoxyethyl)-2-[2-(trifluoromethyl)benzyl]-2,7-diazaspiro[4.5]decane
Reactant of Route 2
Reactant of Route 2
7-(2-methoxyethyl)-2-[2-(trifluoromethyl)benzyl]-2,7-diazaspiro[4.5]decane
Reactant of Route 3
7-(2-methoxyethyl)-2-[2-(trifluoromethyl)benzyl]-2,7-diazaspiro[4.5]decane
Reactant of Route 4
7-(2-methoxyethyl)-2-[2-(trifluoromethyl)benzyl]-2,7-diazaspiro[4.5]decane
Reactant of Route 5
7-(2-methoxyethyl)-2-[2-(trifluoromethyl)benzyl]-2,7-diazaspiro[4.5]decane
Reactant of Route 6
7-(2-methoxyethyl)-2-[2-(trifluoromethyl)benzyl]-2,7-diazaspiro[4.5]decane

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